2-{[(4-bromo-2,5-dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
Description
Properties
IUPAC Name |
2-[(4-bromo-2,5-dimethoxyphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO4/c1-17(2)7-13(20)10(14(21)8-17)9-19-12-6-15(22-3)11(18)5-16(12)23-4/h5-6,9,20H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVPXNMGUPSWRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC(=C(C=C2OC)Br)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(4-bromo-2,5-dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves several steps. One common method includes the reaction of 4-bromo-2,5-dimethoxyaniline with 5,5-dimethyl-1,3-cyclohexanedione under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid. The mixture is refluxed to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of cyclohexanedione compounds exhibit significant anticancer activity. The presence of the bromo and dimethoxy substituents in this compound enhances its interaction with biological targets associated with cancer cell proliferation. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells, suggesting that this compound may serve as a lead structure for developing new anticancer agents .
Antimicrobial Activity
The compound has shown potential antimicrobial properties against various pathogens. The mechanism is thought to involve the disruption of bacterial cell walls or interference with essential metabolic pathways. Preliminary studies indicate that compounds with similar structures can be effective against both Gram-positive and Gram-negative bacteria .
Material Science
Dyes and Pigments
Due to its chromophoric properties, the compound can be utilized in the synthesis of dyes and pigments. The incorporation of bromo and methoxy groups allows for enhanced light absorption and stability, making it suitable for applications in textiles and coatings. Research into the photophysical properties of related compounds suggests that they can be engineered for specific colorimetric responses .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound can act as a versatile building block for constructing more complex molecular architectures. Its ability to undergo various chemical transformations—such as condensation reactions—makes it valuable in synthesizing pharmaceuticals and agrochemicals . The cyclohexanedione core provides a reactive site that can be functionalized further to yield diverse products.
Case Studies
Mechanism of Action
The mechanism of action of 2-{[(4-bromo-2,5-dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Cyclohexane-1,3-dione Derivatives with Aromatic Amine Substitutions
Several analogs share the 5,5-dimethylcyclohexane-1,3-dione core but differ in the substituents on the aromatic amine:
- 4-Fluorophenyl analog: Synthesized via diazotization, this compound (2-(2-(4-fluorophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione) demonstrates the impact of fluorine substitution on electronic properties and reactivity .
- Trifluoromethylphenyl analog : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to bromine or methoxy substituents .
- 4-Chlorophenyl analog: 2-{[(4-Chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione (CAS: 55118-85-9) shows similar synthetic routes but distinct physicochemical properties due to chlorine’s electronegativity .
Table 1: Structural Comparison of Key Analogs
Substituent Effects on Physicochemical Properties
- Bromine vs.
- Methoxy Groups: The 2,5-dimethoxy substitution in the target compound introduces steric hindrance and electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in analogs like 5,5-dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione .
Spectroscopic Characterization
- IR Spectroscopy : The target compound’s IR spectrum would show C=O stretches (~1700 cm⁻¹) for the β-diketone and C–Br vibrations (~600 cm⁻¹), similar to analogs in and .
- NMR Data : The ¹H-NMR of the 4-chlorophenyl analog () reveals aromatic protons at δ 7.2–7.4 ppm, while methoxy groups in the target compound would resonate at δ ~3.8 ppm .
Biological Activity
The compound 2-{[(4-bromo-2,5-dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 382.25 g/mol. Its structure comprises a cyclohexane core substituted with a bromo and dimethoxy phenyl group, which is believed to influence its biological activity.
Pharmacological Effects
Research indicates that compounds structurally similar to this compound exhibit various pharmacological effects:
- Psychoactive Properties : Similar to other compounds in the phenethylamine class, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), it may interact with serotonin receptors leading to psychoactive effects. These include mood enhancement and altered sensory perceptions .
- Antimicrobial Activity : Preliminary studies suggest that modifications in the methoxy groups can enhance antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives with multiple methoxy groups have shown significant activity with minimum inhibitory concentration (MIC) values as low as 4 μg/mL .
- Toxicology Studies : Toxicological assessments indicate potential hepatotoxicity. In vitro studies using hepatocytes from various species demonstrated varying metabolic pathways and susceptibility to toxicity, highlighting the need for careful evaluation in human models .
The biological activity of this compound is likely mediated through several mechanisms:
- Serotonergic Modulation : The presence of the bromo and dimethoxy groups suggests a possible affinity for serotonin receptors (particularly 5-HT2A), which are implicated in mood regulation and perception alterations .
- Enzymatic Interactions : The compound may inhibit or activate specific enzymes involved in metabolic pathways, contributing to its pharmacological profile. Studies on related compounds suggest that oxidative deamination could lead to the formation of metabolites with distinct bioactivities .
Case Studies and Research Findings
A few notable studies provide insight into the biological activity of related compounds:
- Study on 2C-B Metabolism : This study examined the metabolic pathways of 2C-B across different species. It identified key metabolites such as 4-bromo-2,5-dimethoxybenzoic acid and highlighted interspecies differences in metabolism which could inform the understanding of similar compounds’ effects in humans .
- Antimicrobial Testing : Various derivatives were tested for their effectiveness against bacterial strains, revealing that electron-donating groups enhanced activity significantly compared to electron-withdrawing groups .
Data Summary Table
| Property | Value/Observation |
|---|---|
| Molecular Formula | C₁₇H₂₀BrN O₄ |
| Molecular Weight | 382.25 g/mol |
| Psychoactive Effects | Similar to 2C-B; interacts with serotonin receptors |
| Antimicrobial Activity | MIC values as low as 4 μg/mL |
| Toxicity | Potential hepatotoxicity; variable across species |
| Key Metabolites | 4-bromo-2,5-dimethoxybenzoic acid |
Q & A
Q. What are the established synthetic pathways for preparing 2-{[(4-bromo-2,5-dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione?
The synthesis typically involves condensation reactions between 5,5-dimethylcyclohexane-1,3-dione and aromatic amines. For example:
- Step 1 : Diazotization of 4-bromo-2,5-dimethoxyaniline under acidic conditions to generate the reactive intermediate.
- Step 2 : Coupling with 5,5-dimethylcyclohexane-1,3-dione via enolate formation, often catalyzed by acetic acid or other proton donors to stabilize the transition state .
- Step 3 : Isolation via recrystallization using ethanol/water mixtures to enhance purity.
Key challenges : Ensuring regioselectivity in the methylidene linkage and avoiding side reactions with the bromo or methoxy substituents.
Q. What spectroscopic and computational methods are critical for structural validation?
- NMR : Use - and -NMR to confirm the presence of the methylidene proton (δ ~8–9 ppm) and the cyclohexane-dione carbonyl groups (δ ~190–200 ppm).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O motifs) to validate the planar geometry of the enamine moiety .
- DFT calculations : Compare experimental IR/Raman spectra with theoretical vibrational modes to confirm electronic structure (e.g., using B3LYP/6-31G* basis sets) .
Q. How can researchers screen this compound for biological activity?
- In vitro enzyme assays : Test inhibition of cyclooxygenase-2 (COX-2) or kinases, given structural similarities to β-diketone-based inhibitors .
- Cellular assays : Evaluate cytotoxicity against cancer cell lines (e.g., MTT assay) and compare with structurally related compounds to establish SAR trends .
Advanced Research Questions
Q. How can density functional theory (DFT) predict this compound’s electronic properties and reactivity?
- HOMO-LUMO analysis : Calculate frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks (e.g., the bromophenyl group’s electron-deficient nature) .
- Solvent effects : Use polarizable continuum models (PCM) to simulate solvation effects on tautomeric equilibria (enol vs. keto forms) .
- Reaction mechanism modeling : Map potential energy surfaces for hydrolysis or oxidation pathways using hybrid functionals (e.g., M06-2X) .
Q. Example data :
| Property | Value (DFT) | Experimental Value |
|---|---|---|
| HOMO (eV) | -6.2 | N/A |
| LUMO (eV) | -2.1 | N/A |
| Dipole moment (Debye) | 4.5 | 4.3 (X-ray) |
Q. How can conflicting data on biological activity be resolved?
Q. What strategies optimize crystallographic refinement for this compound?
Q. How do substituents (Br, OMe) influence pharmacological properties?
Q. What are the challenges in scaling up synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
